Bienvenue dans la boutique en ligne BenchChem!

Clomipramine Hydrochloride

Serotonin transporter Binding affinity TCA pharmacology

Clomipramine HCl is the only TCA with preferential SERT inhibition (Ki=0.14 nM) and 182-fold selectivity over NET, enabling clean serotonergic studies below 10 nM. Its superiority to four SSRIs in pediatric OCD (pooled SMD=0.46, p<0.05) establishes it as the rigorous benchmark for anti-obsessional drug development. The active N-desmethyl metabolite accumulates 40–85% above parent—a unique PK/PD research tool. Supplied as ≥98% pure crystalline solid. Ideal for SERT-selective positive control, OCD comparator studies, and translational veterinary research.

Molecular Formula C19H24Cl2N2
Molecular Weight 351.3 g/mol
CAS No. 17321-77-6
Cat. No. B000971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClomipramine Hydrochloride
CAS17321-77-6
SynonymsAnafranil
Chlomipramine
Chlorimipramine
Clomipramine
Clomipramine Hydrochloride
Clomipramine Maleate (1:1)
Clomipramine Monohydrochloride
Hydiphen
Hydrochloride, Clomipramine
Monohydrochloride, Clomipramine
Molecular FormulaC19H24Cl2N2
Molecular Weight351.3 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl
InChIInChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H
InChIKeyWIMWMKZEIBHDTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Clomipramine Hydrochloride (CAS 17321-77-6): Procurement-Grade Tricyclic Antidepressant with SERT-Selective Binding Profile


Clomipramine hydrochloride is a tricyclic antidepressant (TCA) distinguished within its class by potent and preferential inhibition of serotonin (5-HT) reuptake, with secondary inhibition of norepinephrine reuptake [1]. Unlike most TCAs that primarily target norepinephrine, clomipramine exhibits the highest in vitro affinity for the serotonin transporter (SERT) among all TCAs (Ki = 0.14 nM) [2]. The compound is available as a white to off-white crystalline solid with a molecular weight of 351.31 g/mol, conforming to pharmacopoeial purity specifications of 98.0%–102.0% (USP) and commercially available at purities up to 99.6% [3].

Clomipramine Hydrochloride: Why In-Class Substitution Without Comparative Binding Data Compromises Experimental Reproducibility


Tricyclic antidepressants exhibit heterogeneous transporter selectivity profiles that preclude simple interchangeability in research applications. While compounds such as desipramine and nortriptyline demonstrate preferential norepinephrine transporter (NET) inhibition, clomipramine's binding signature is dominated by SERT antagonism [1]. Substituting clomipramine with a putatively similar TCA without accounting for this differential selectivity introduces confounding variables in serotonergic pathway studies. Furthermore, clomipramine undergoes extensive first-pass metabolism to N-desmethylclomipramine, an active metabolite that accumulates to concentrations 40–85% higher than the parent compound at steady state—a pharmacokinetic feature not shared uniformly across all TCA analogs [2]. The quantitative evidence presented below establishes the specific comparator-based performance dimensions that inform scientifically grounded procurement decisions.

Clomipramine Hydrochloride (CAS 17321-77-6): Quantitative Comparator Evidence for Procurement Specification and Assay Design


SERT Binding Affinity: Clomipramine Exhibits 18-Fold Higher Affinity Than Imipramine and 224-Fold Higher Than Desipramine at Rat SERT

In equilibrium binding assays at rat serotonin transporter (rSERT), clomipramine demonstrated a Ki of 0.97 nM (pIC50 = 8.88 ± 0.07), representing an 18-fold higher affinity compared to imipramine (Ki = 17.5 nM) and a 224-fold higher affinity compared to desipramine (Ki = 217 nM) under identical experimental conditions [1]. At human SERT, clomipramine's Ki of 0.14–0.49 nM is 5- to 10-fold lower than that of citalopram (Ki = 4.82 nM), the prototypical selective serotonin reuptake inhibitor [2].

Serotonin transporter Binding affinity TCA pharmacology Receptor occupancy

SERT/NET Selectivity Ratio: Clomipramine Demonstrates 386-Fold SERT Preference Whereas Desipramine Favors NET by 18-Fold

Clomipramine exhibits a SERT/NET Ki ratio of 0.0055 (Ki SERT = 0.3 nM, Ki NET = 38 nM), reflecting a pronounced 182-fold selectivity for serotonin over norepinephrine reuptake [1]. In stark contrast, desipramine displays an inverse selectivity profile with a SERT/NET ratio of 18.4 (Ki SERT = 82.6 nM, Ki NET = 4.5 nM), favoring norepinephrine reuptake inhibition [1]. Imipramine occupies an intermediate position with a SERT/NET ratio of approximately 0.48.

Transporter selectivity SERT/NET ratio Monoamine reuptake Pharmacological specificity

Pediatric OCD Meta-Analysis: Clomipramine Demonstrates Statistically Significant Superiority Over Four SSRIs in Placebo-Controlled Trials

A meta-analysis of 12 randomized controlled trials encompassing 1,044 pediatric OCD patients found that clomipramine was significantly superior to each of four comparator SSRIs (paroxetine, fluoxetine, fluvoxamine, and sertraline) after controlling for study design and outcome measure variables in multivariate regression analysis (pooled standardized mean difference = 0.46 for drug vs placebo) [1]. A separate systematic review and meta-analysis of nine trials with 801 children confirmed that clomipramine was associated with a greater measured benefit compared to placebo than SSRIs [2].

Obsessive-compulsive disorder Pediatric psychopharmacology Comparative efficacy SSRI vs TCA

Canine Separation Anxiety: Clomipramine + Behavioral Modification Achieves 47% Clinical Improvement at Week 1 Versus 29% With Behavioral Modification Alone

In a placebo-controlled, multi-site veterinary clinical trial of canine separation anxiety, dogs receiving clomipramine hydrochloride (2–4 mg/kg/day, once or twice daily) in conjunction with behavioral modification (desensitization and counterconditioning) achieved a 47% clinical improvement rate after one week of treatment, compared to a 29% improvement rate in dogs receiving behavioral modification alone—a relative improvement of 62% [1]. At the recommended label dose, clomipramine was well-tolerated, with emesis occurring in 20% of treated dogs compared to 9% in placebo controls [1].

Veterinary behavioral pharmacology Separation anxiety Canine anxiety disorders Behavioral modification adjunct

Solubility Profile: Clomipramine Hydrochloride Achieves 70 mg/mL in DMSO, Enabling Stock Solution Preparation at 199 mM for In Vitro Assays

Clomipramine hydrochloride demonstrates DMSO solubility of 70 mg/mL at 25°C, equivalent to 199.25 mM, enabling preparation of concentrated stock solutions for in vitro dilution series . This solubility is sufficient for most cell-based and biochemical assay applications without requiring specialized solubilization agents. In aqueous systems, the compound is freely soluble (250 g/L at 20°C; pH of 100 mg/mL solution = 3.5–5.0) [1]. DMSO stock solutions stored at -20°C maintain potency for 3 months when aliquoted to avoid freeze-thaw cycling [2].

Solubility DMSO compatibility Stock solution preparation In vitro assay design

Active Metabolite Accumulation: N-Desmethylclomipramine Achieves Steady-State Plasma Concentrations 40–85% Higher Than Parent Compound

Clomipramine undergoes extensive hepatic first-pass metabolism via CYP3A4, CYP2C19, and CYP1A2 to form N-desmethylclomipramine (norclomipramine), a pharmacologically active metabolite [1]. At steady state, plasma concentrations of N-desmethylclomipramine exceed those of the parent compound by 40–85% (clomipramine steady-state range: 20–175 ng/mL) [1]. The elimination half-life of clomipramine is 21 hours (range 12–36 h), while N-desmethylclomipramine exhibits a longer half-life of 36 hours [1]. This pharmacokinetic profile contrasts with TCAs such as imipramine, where the active metabolite desipramine achieves lower relative accumulation.

Pharmacokinetics Active metabolite N-desmethylclomipramine Steady-state concentration

Clomipramine Hydrochloride: Evidence-Backed Research Applications and Procurement-Relevant Use Cases


Serotonergic Pathway Dissection: SERT-Selective Positive Control

Clomipramine hydrochloride serves as a validated SERT-selective positive control in assays distinguishing serotonergic from noradrenergic contributions. Its 182-fold SERT-over-NET selectivity (Ki SERT = 0.3 nM vs Ki NET = 38 nM) contrasts sharply with desipramine's NET-preferring profile, enabling researchers to attribute observed effects to specific monoamine systems [1]. At concentrations below 10 nM, clomipramine achieves near-complete SERT occupancy with minimal NET or DAT engagement (DAT Ki = 2,190 nM), providing a clean pharmacological window for mechanistic studies [1].

Obsessive-Compulsive Disorder Research: Benchmark Comparator for Novel Therapeutics

Clomipramine's documented superior efficacy over four SSRIs in pediatric OCD (pooled SMD = 0.46, multivariate regression p < 0.05) positions it as a rigorous benchmark comparator for evaluating novel anti-obsessional compounds [2]. Experimental designs investigating differential treatment response can leverage clomipramine's distinct mechanism (dual SERT/NET inhibition plus active metabolite accumulation) to probe hypotheses about serotonin-norepinephrine synergy versus pure serotonergic agonism [3].

Veterinary Behavioral Pharmacology: Canine Anxiety Model Development

In canine separation anxiety research, clomipramine provides an FDA-approved active pharmaceutical ingredient with validated efficacy parameters (47% Week 1 improvement vs 29% with behavioral modification alone) and established safety margins at 2–4 mg/kg/day [4]. This documentation supports reproducible experimental protocols in veterinary behavioral studies and facilitates translational research linking serotonergic modulation to anxiety-related behaviors across species [4].

Metabolite-Activity Relationship Studies: Investigating N-Desmethylclomipramine Contributions

Clomipramine's unique pharmacokinetic profile—where the active N-desmethyl metabolite accumulates to 40–85% higher concentrations than the parent drug at steady state—makes it a valuable tool for investigating parent-metabolite pharmacodynamic relationships [5]. Researchers can compare in vitro potency of clomipramine against ex vivo plasma samples containing defined parent/metabolite ratios, or utilize clomipramine-d3 (deuterated internal standard) for precise LC-MS/MS quantification in pharmacokinetic studies [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clomipramine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.